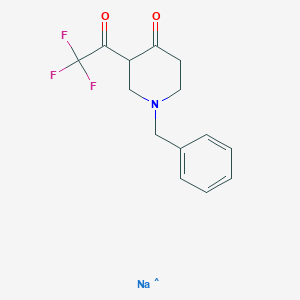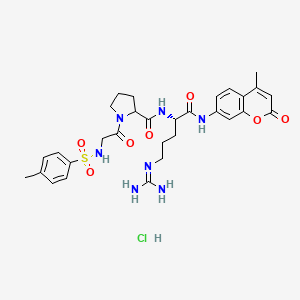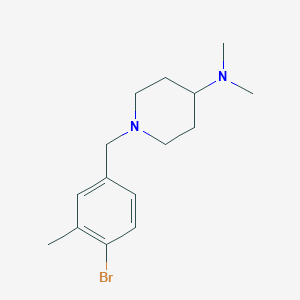
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 4-bromo-3-methylbenzyl group and two N,N-dimethyl groups
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of the 4-bromo-3-methylbenzyl halide, which is then reacted with N,N-dimethylpiperidine under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and potential therapeutic targets.
Medicine: Research into its potential as a drug candidate for treating various diseases, including neurological disorders and cancers, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:
1-(4-Bromo-3-methylbenzyl)-1H-pyrazole: This compound shares the 4-bromo-3-methylbenzyl group but has a pyrazole ring instead of a piperidine ring.
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidine: Similar in structure but lacks the amine group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine and dimethylamine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H23BrN2 |
|---|---|
Peso molecular |
311.26 g/mol |
Nombre IUPAC |
1-[(4-bromo-3-methylphenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2/c1-12-10-13(4-5-15(12)16)11-18-8-6-14(7-9-18)17(2)3/h4-5,10,14H,6-9,11H2,1-3H3 |
Clave InChI |
GIQXDXYKEQUUPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CN2CCC(CC2)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



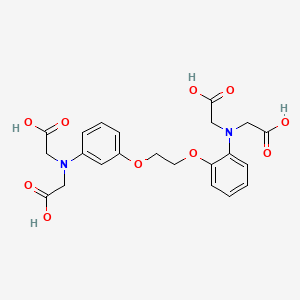

![2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid](/img/structure/B15340552.png)
![Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate](/img/structure/B15340558.png)
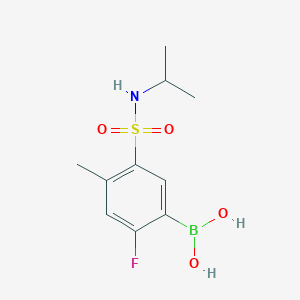




![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
